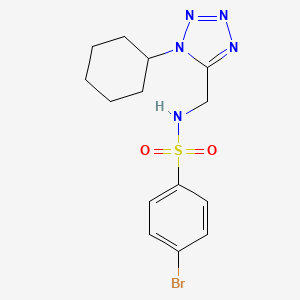

4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGDJOBHBUAAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps One common route starts with the bromination of benzenesulfonamide to introduce the bromine atom This is followed by the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with sulfonamide and tetrazole structures can exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit specific kinases involved in cancer progression. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The incorporation of the tetrazole moiety may enhance the antimicrobial spectrum of 4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide. Preliminary studies suggest that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Inflammation and Pain Management

The compound's potential as an anti-inflammatory agent is another area of interest. Sulfonamides are known to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Biophysical Studies

Recent biophysical studies have focused on understanding the interaction mechanisms of this compound with human serum albumin (HSA). Techniques such as fluorescence spectroscopy have been employed to analyze binding affinities and interaction dynamics. These studies reveal that the compound interacts with HSA through hydrophobic interactions and hydrogen bonding, suggesting a moderate to strong binding affinity that could influence its pharmacokinetics and therapeutic efficacy .

Table 1: Summary of Research Findings on Related Compounds

Mecanismo De Acción

The mechanism of action of 4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide-tetrazole hybrids. Key structural analogues include:

Key Structural Differences :

- Tetrazole vs.

- Substituent Effects : The cyclohexyl group in the target compound increases steric bulk compared to smaller alkyl chains (e.g., propyl in ), which may reduce solubility but improve metabolic stability.

- Bromine Positioning : Para-bromine in the target compound versus meta/ortho positions in analogues (e.g., 3-chlorophenyl in ) alters electronic density and van der Waals interactions .

Physicochemical and Spectroscopic Properties

- Solubility : The cyclohexyl group in the target compound reduces aqueous solubility compared to smaller alkyl chains (e.g., methyl in or ethyl in ). This is corroborated by Hirshfeld surface analyses in sulfonamide crystals, where bulky substituents decrease polar surface area .

- Hydrogen Bonding : The sulfonamide group forms robust N–H···O interactions in crystals (as seen in ), while the tetrazole’s N–H participates in additional hydrogen bonds, enhancing crystalline stability .

- Spectroscopic Signatures : IR spectra of similar compounds show characteristic sulfonamide S=O stretches (~1350–1150 cm⁻¹) and tetrazole C=N stretches (~1593 cm⁻¹) .

Actividad Biológica

4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A bromobenzene ring.

- A tetrazole moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets.

- A sulfonamide group that contributes to its pharmacological properties.

The biological activity of 4-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with amino acid residues in the active sites of these targets, potentially inhibiting their activity.

Cardiovascular Effects

Recent studies have explored the effects of sulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure and coronary resistance. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, demonstrated significant reductions in perfusion pressure when tested in isolated rat heart models .

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Benzenesulfonamide | 0.001 | No significant change | No significant change |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Decreased | Decreased |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | No significant change | No significant change |

Anti-inflammatory Activity

In vitro studies have shown that sulfonamide derivatives exhibit anti-inflammatory properties. For example, compounds derived from benzenesulfonamides have been tested for their ability to inhibit carrageenan-induced paw edema in rats, demonstrating significant anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of related sulfonamide compounds has also been investigated. For instance, certain derivatives showed potent activity against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Case Studies

- Cardiovascular Study : In an experimental setup using isolated rat hearts, researchers evaluated the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The study concluded that specific modifications in the sulfonamide structure could lead to enhanced cardiovascular effects .

- Anti-inflammatory Study : Another study focused on the anti-inflammatory properties of sulfonamide derivatives, reporting significant reductions in edema in animal models when treated with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.